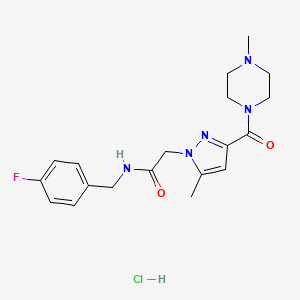
2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Derivatives
Research has focused on the synthesis of novel classes of compounds, including pyridazin-3-one derivatives, which exhibit potential for various applications. For instance, a study by Ibrahim and Behbehani (2014) established a general route for synthesizing a new class of pyridazin-3-one derivatives, highlighting the chemical versatility and potential utility of compounds within this class for further chemical transformations and potential applications in medicinal chemistry (Ibrahim & Behbehani, 2014).
Pharmacological Activities
Several studies have synthesized and evaluated derivatives for pharmacological activities. Notably, research has explored the anti-inflammatory, antidepressant, nootropic, and antimicrobial properties of certain derivatives. For example, Amr et al. (2007) synthesized pyridines and oxazinones as anti-inflammatory agents using citrazinic acid, showing the potential of these compounds to serve as bases for developing new pharmacological agents (Amr, Sabry, & Abdulla, 2007). Similarly, Thomas et al. (2016) described the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents, showcasing the therapeutic potential of these structures (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Anticancer Properties
Compounds have also been synthesized and tested for their antimicrobial and anticancer activities. Hossan et al. (2012) synthesized pyridines and oxazinones with antimicrobial properties, using citrazinic acid as a starting material, indicating the potential use of these compounds in addressing bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, Temple et al. (1987) discussed the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, mitotic inhibitors with significant antitumor activity, underscoring the importance of structural manipulation in discovering new therapeutic agents (Temple, Rose, Comber, & Rener, 1987).
Material Science Applications
In material science, research on compounds such as 2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one includes the development of new materials with specific properties. Chadli et al. (2017) synthesized novel aza-pseudopeptides and evaluated their efficacy in inhibiting mild steel corrosion, demonstrating the utility of such compounds in corrosion protection applications (Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017).
properties
IUPAC Name |
2-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-12-7-14(8-17(24)22(12)13-4-5-13)26-15-9-20(10-15)18(25)11-21-16(23)3-2-6-19-21/h2-3,6-8,13,15H,4-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMQGJDYAGIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

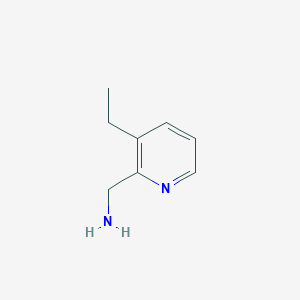
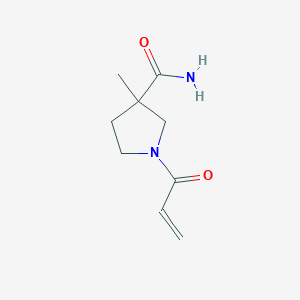


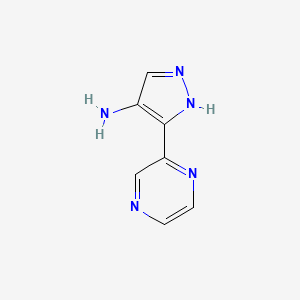
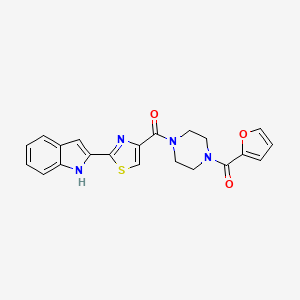

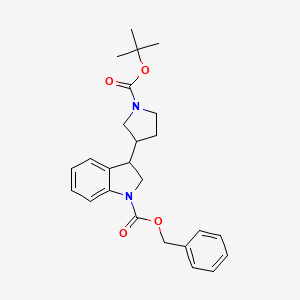
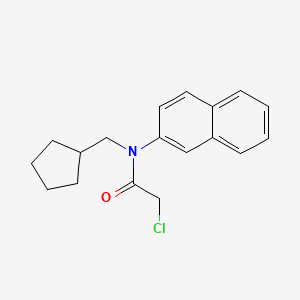
![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)
![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)
![N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2706394.png)

